molecular formula C10H8N2O2 B6337810 5-phenyl-4H-pyrazole-3-carboxylic Acid CAS No. 872788-09-5

5-phenyl-4H-pyrazole-3-carboxylic Acid

Cat. No.: B6337810
CAS No.: 872788-09-5
M. Wt: 188.18 g/mol
InChI Key: LJKOJGJFZDZNJG-UHFFFAOYSA-N
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Description

5-Phenyl-4H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C10H8N2O2. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-4H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods: Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of 5-phenyl-4H-pyrazole-3-carboxylic acid involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors and signaling pathways, modulating biological responses .

Comparison with Similar Compounds

  • 3-Phenyl-1H-pyrazole-4-carboxylic acid
  • 5-Methyl-1H-pyrazole-3-carboxylic acid
  • 4,5-Dihydro-1H-pyrazole derivatives

Comparison: 5-phenyl-4H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesThe presence of the phenyl group at the 5-position enhances its stability and interaction with biological targets .

Properties

IUPAC Name

5-phenyl-4H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKOJGJFZDZNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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